Lumicitabine

Description

Properties

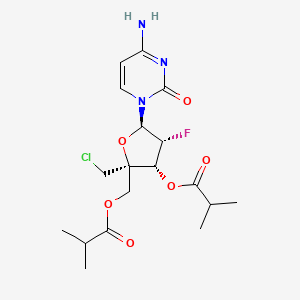

IUPAC Name |

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(chloromethyl)-4-fluoro-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClFN3O6/c1-9(2)15(24)27-8-18(7-19)13(28-16(25)10(3)4)12(20)14(29-18)23-6-5-11(21)22-17(23)26/h5-6,9-10,12-14H,7-8H2,1-4H3,(H2,21,22,26)/t12-,13+,14-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVKYGMNSQJLIN-KYZVSKTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)F)OC(=O)C(C)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC[C@@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)F)OC(=O)C(C)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClFN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028057 | |

| Record name | Lumicitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445385-02-3 | |

| Record name | Lumicitabine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445385023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumicitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lumicitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine, 4'-C-(chloromethyl)-2'-deoxy-2'-fluoro-, 3',5'-bis(2-methylpropanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUMICITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BNW5PQ52G1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lumicitabine's Mechanism of Action Against Respiratory Syncytial Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lumicitabine (formerly ALS-8176) is a potent and selective nucleoside analog inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp). Developed as an oral prodrug, it undergoes intracellular metabolic activation to its triphosphate form, which acts as a chain terminator of viral RNA synthesis. This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the key pathways and workflows. Although clinical development was discontinued due to poor results in Phase IIb trials, the extensive preclinical and early clinical data provide valuable insights into a key antiviral strategy against RSV.[1][2]

Introduction to this compound and its Target

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1] The RSV replication machinery is centered around the large polymerase protein (L-protein), which contains the RNA-dependent RNA polymerase (RdRp) domain responsible for transcribing and replicating the viral RNA genome.[3] this compound was designed as a first-in-class RSV polymerase inhibitor to specifically target this essential viral enzyme.[1]

The Intracellular Activation and Mechanism of Action

This compound is a 3',5'-di-O-isobutyryl-2'-deoxy-2'-fluoro-4'-chloromethyl-cytidine prodrug of the nucleoside analog ALS-8112.[1][4] Its mechanism of action can be delineated in a multi-step intracellular pathway:

-

Cellular Uptake and Prodrug Cleavage: Following oral administration and absorption, this compound enters host respiratory epithelial cells.[5] Intracellular esterases cleave the isobutyrate groups, releasing the parent nucleoside, ALS-8112.[4]

-

Phosphorylation to the Active Triphosphate: Host cell kinases sequentially phosphorylate ALS-8112 to its active 5'-triphosphate metabolite, ALS-8112-TP (also referred to as ALS-008136).[1][4] This triphosphate form is the pharmacologically active molecule.

-

Inhibition of RSV RdRp: ALS-8112-TP acts as a competitive inhibitor of the natural cytidine triphosphate (CTP) for incorporation into the nascent viral RNA strand by the RSV RdRp.[1][3]

-

Chain Termination: Once incorporated, the 4'-chloromethyl modification on the ribose sugar of ALS-8112-TP sterically hinders the formation of the subsequent phosphodiester bond, leading to premature termination of RNA chain elongation.[1][3] This cessation of viral genome replication and transcription effectively halts the production of new viral particles.[5]

Quantitative Efficacy Data

The antiviral activity of this compound and its parent nucleoside has been quantified in various in vitro and clinical settings.

| Compound | Assay Type | Cell Line / System | RSV Strain(s) | Endpoint | Value | Reference(s) |

| This compound (ALS-8176) | Human Challenge Study | Healthy Adult Volunteers | RSV-A Memphis 37b | EC50 (Viral Load Reduction) | 1.79 µM | [6][7] |

| ALS-8112 | qRT-PCR | HEp-2 cells | RSV A2 | EC50 | Not explicitly quantified, but potent inhibition shown | [8] |

| ALS-8112 | qRT-PCR | HEp-2 cells | RSV B1 | EC50 | Not explicitly quantified, but potent inhibition shown | [8] |

| ALS-8112 | Subgenomic Replicon Assay | Not specified | Not specified | IC50 | Not explicitly quantified, but potent inhibition shown | [1] |

Experimental Protocols

In Vitro Antiviral Activity Assessment (Plaque Reduction Assay)

This assay is a standard method to determine the effective concentration of an antiviral compound.

-

Cell Line and Virus: Human epidermoid carcinoma (HEp-2) cells are a commonly used cell line for RSV propagation and antiviral testing.[9][10] The A2 strain of RSV is a laboratory-adapted strain frequently used in these assays.[8][11]

-

Methodology:

-

HEp-2 cells are seeded in 6-well plates and grown to confluence.[12]

-

The cell monolayers are infected with a known titer of RSV (e.g., 100 plaque-forming units [PFU] per well).[12]

-

Following a 1-2 hour adsorption period, the viral inoculum is removed.[13]

-

The cells are then overlaid with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of this compound or the parent compound, ALS-8112.[12]

-

Plates are incubated for 4-5 days at 37°C to allow for plaque formation.[14]

-

The cells are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.[12]

-

The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control, is calculated.[8]

-

RSV RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active triphosphate metabolite on the viral polymerase.

-

Reagents:

-

Recombinant RSV L-P polymerase complex.

-

A short synthetic RNA oligonucleotide template containing the RSV promoter sequence.

-

A mixture of ATP, GTP, UTP, and a radiolabeled CTP (e.g., [α-³²P]CTP).

-

ALS-8112-TP.

-

-

Methodology:

-

The recombinant L-P complex is incubated with the RNA template in a reaction buffer.

-

The NTP mixture, including the radiolabeled CTP and varying concentrations of ALS-8112-TP, is added to initiate RNA synthesis.

-

The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).

-

The reaction is stopped, and the newly synthesized radiolabeled RNA products are purified.

-

The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

The gel is exposed to a phosphor screen, and the amount of RNA synthesis is quantified.

-

The IC50 value, the concentration of ALS-8112-TP that inhibits RNA synthesis by 50%, is determined.

-

RSV Minigenome Replicon Assay

This cell-based assay assesses the activity of the RSV polymerase in a controlled cellular environment without the production of infectious virus.[15][16]

-

System Components:

-

A plasmid encoding a "minigenome," which is a truncated version of the RSV genome containing a reporter gene (e.g., luciferase) flanked by the necessary RSV promoter and trailer regions.[15]

-

Plasmids expressing the essential components of the RSV replication complex: the N, P, L, and M2-1 proteins.[16]

-

A cell line that can be co-transfected with these plasmids (e.g., HEp-2 or BHK-21 cells).[17]

-

-

Methodology:

-

The cell line is co-transfected with the minigenome plasmid and the support plasmids expressing the N, P, L, and M2-1 proteins.

-

The cells are then treated with varying concentrations of this compound.

-

After a suitable incubation period (e.g., 24-48 hours), the cells are lysed.

-

The activity of the reporter gene (e.g., luciferase) is measured. A decrease in reporter activity corresponds to the inhibition of RSV polymerase activity.[15]

-

The EC50 value is calculated based on the reduction in reporter gene expression.

-

Selection and Characterization of this compound-Resistant RSV

-

Methodology:

-

RSV is serially passaged in cell culture (e.g., HEp-2 cells) in the presence of sub-optimal, gradually increasing concentrations of ALS-8112.[3]

-

The emergence of resistant virus is monitored by plaque assay, looking for viruses that can replicate at higher drug concentrations.

-

Once a resistant population is established, viral RNA is extracted.

-

The L-gene is amplified by RT-PCR and sequenced to identify mutations that are not present in the wild-type virus.[4]

-

Site-directed mutagenesis is then used to introduce the identified mutations back into a wild-type RSV infectious clone to confirm that these specific mutations confer resistance.

-

-

Key Resistance Mutations:

Visualizations

Signaling and Metabolic Pathways

Caption: Intracellular activation pathway of this compound.

Experimental Workflow for Antiviral Efficacy Testing

Caption: General workflow for in vitro antiviral efficacy testing.

Logical Relationship of Resistance Selection

Caption: Logical workflow for identifying resistance mutations.

Conclusion

This compound represents a well-characterized example of a targeted antiviral therapy against RSV. Its mechanism as a nucleoside analog prodrug that, upon intracellular activation, inhibits the viral RdRp through chain termination is a validated and potent antiviral strategy. The detailed understanding of its mechanism of action, coupled with quantitative efficacy data and established experimental protocols, provides a solid foundation for the future development of next-generation RSV polymerase inhibitors. While this compound itself did not proceed to market, the knowledge gained from its development continues to inform and guide research in the field of RSV therapeutics.

References

- 1. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Biochemical Effect of Resistance Mutations against Synergistic Inhibitors of RSV RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Respiratory syncytial virus-A dynamics and the effects of this compound, a nucleoside viral replication inhibitor, in experimentally infected humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Multiple Respiratory Syncytial Virus (RSV) Strains Infecting HEp-2 and A549 Cells Reveal Cell Line-Dependent Differences in Resistance to RSV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of RSV Infectious Particles by Plaque Assay and Immunostaining Assay | Springer Nature Experiments [experiments.springernature.com]

- 11. Identification and Study of the Action Mechanism of Small Compound That Inhibits Replication of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for Monitoring Dynamics of Pulmonary RSV Replication by Viral Culture and by Real-Time Reverse Transcription-PCR in vivo: Detection of Abortive Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Preparation of Respiratory Syncytial Virus with High or Low Content of Defective Viral Particles and Their Purification from Viral Stocks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Use of Minigenome Systems to Study RSV Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Minigenome System to Study Respiratory Syncytial Virus Transcription Versus Genome Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Detection and quantitation of human respiratory syncytial virus (RSV) using minigenome cDNA and a Sindbis virus replicon: a prototype assay for negative-strand RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive into the RNA Polymerase Inhibition Pathway of ALS-008176 (Lumicitabine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism of action of ALS-008176 (Lumicitabine), a potent inhibitor of the respiratory syncytial virus (RSV) RNA-dependent RNA polymerase (RdRp). This document details the molecular pathway of inhibition, summarizes key quantitative data from clinical and preclinical studies, outlines experimental methodologies, and provides visual representations of the critical pathways and workflows.

Core Mechanism of Action: Chain Termination of Viral RNA Synthesis

ALS-008176 is an orally bioavailable prodrug of the cytidine nucleoside analogue ALS-008112.[1] Its antiviral activity is contingent on the intracellular conversion to its active triphosphate form, which directly targets the viral replication machinery.

The inhibitory pathway can be summarized in the following steps:

-

Uptake and Conversion: Following oral administration, ALS-008176 is absorbed and converted in the plasma to its parent nucleoside, ALS-008112.[2] This parent compound then enters host cells.

-

Intracellular Phosphorylation: Within the host cell, ALS-008112 undergoes phosphorylation by host kinases to its active 5'-triphosphate metabolite, ALS-8112-TP.[2][3]

-

Competitive Inhibition: ALS-8112-TP acts as a competitive inhibitor of the RSV RNA-dependent RNA polymerase (RdRp), a key enzyme complex (comprising the large polymerase protein [L], nucleoprotein [N], and phosphoprotein [P]) essential for viral transcription and replication.[2][4]

-

Chain Termination: The RSV polymerase complex recognizes ALS-8112-TP and incorporates it into the nascent viral RNA strand.[2] This incorporation leads to immediate chain termination of RNA synthesis, effectively halting viral replication.[3][4] This selective inhibition of the viral polymerase is a hallmark of its mechanism.[5]

Quantitative Data Summary

The efficacy of ALS-008176 has been evaluated in various studies, yielding significant quantitative data on its antiviral activity.

Table 1: In Vitro Efficacy of ALS-008112

| Parameter | Virus Strain(s) | Cell Line | Value | Reference |

| IC50 | RSV A and B subtypes | Not Specified | ~1 µM | [4] |

Table 2: Clinical Efficacy of Oral ALS-008176 in an RSV Challenge Study[6][7]

| Dosing Regimen | N (Infected) | Mean AUC for Viral Load (log10 PFUe ⋅ h/mL) | P-value vs. Placebo |

| Placebo | 12 | 500.9 | - |

| Group 1: 750 mg LD, then 500 mg MD | 8 | 59.9 | ≤0.001 |

| Group 2: 750 mg LD, then 150 mg MD | 8 | 73.7 | ≤0.001 |

| Group 3: 375 mg every 12h | 7 | 133.4 | ≤0.001 |

LD: Loading Dose, MD: Maintenance Dose, AUC: Area Under the Curve, PFUe: Plaque-Forming-Unit Equivalents

Key Experimental Protocols

Human Challenge Study Protocol

This randomized, double-blind, placebo-controlled trial was designed to evaluate the antiviral activity of ALS-008176 in healthy adult volunteers.[6]

-

Subject Recruitment: Healthy adults with low serum neutralizing antibody titers against the challenge virus were enrolled.[6]

-

Viral Inoculation: Participants were housed in a quarantine unit and inoculated intranasally with a clinical strain of RSV.[6][7]

-

Treatment Administration: Twelve hours after confirmation of RSV infection via a qualitative RT-PCR assay on nasal wash samples, or 6 days after inoculation, participants received oral ALS-008176 or placebo every 12 hours for 5 days.[8][9]

-

Monitoring and Endpoints: The primary endpoint was the area under the curve (AUC) for viral load in nasal washes, quantified using a reverse-transcriptase polymerase chain reaction (PCR) assay.[6] Secondary endpoints included the rate of RSV RNA clearance and the time to non-detectability of RSV RNA.[6] Viral load, disease severity, and safety were monitored for 28 days.[8]

In Vitro Inhibition Assay

The in vitro potency of ALS-008112 was determined against various RSV strains.

-

Cell Culture: Appropriate host cells (e.g., HEp-2) were cultured and infected with RSV A and B subtypes.[10]

-

Compound Treatment: Infected cells were treated with varying concentrations of ALS-008112.

-

Quantification of Viral Replication: The level of viral replication was assessed, and the 50% inhibitory concentration (IC50) was calculated.[4]

Visualizing the Pathways

ALS-008176 Mechanism of Action

Caption: The metabolic activation and inhibitory pathway of ALS-008176.

Human Challenge Study Experimental Workflow

Caption: Workflow of the ALS-008176 human challenge study.

While ALS-008176 (this compound) showed promise in early clinical trials, its development for the treatment of RSV was later discontinued.[11] Nevertheless, the detailed understanding of its mechanism of action provides valuable insights for the continued development of antiviral therapies targeting viral polymerases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Molecular and Cellular Mechanisms of Respiratory Syncytial Viral Infection: Its Implications for Prophylactic and Therapeutic Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jwatch.org [jwatch.org]

- 7. hra.nhs.uk [hra.nhs.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound - Wikipedia [en.wikipedia.org]

Lumicitabine as a prodrug of ALS-008112

An In-depth Technical Guide to Lumicitabine (ALS-008176) as a Prodrug of the RSV Polymerase Inhibitor ALS-008112

Introduction

This compound (also known as ALS-008176 or JNJ-64041575) is an orally bioavailable antiviral agent developed for the treatment of respiratory syncytial virus (RSV) infection.[1][2] It is a 3',5'-di-O-isobutyryl ester prodrug of the cytidine nucleoside analog ALS-008112.[2][3] Upon oral administration, this compound is rapidly and extensively metabolized to its active parent compound, ALS-008112, which then exerts its antiviral effect following intracellular phosphorylation.[2][4] This guide provides a detailed technical overview of this compound, focusing on its mechanism of action as a prodrug, the antiviral activity of ALS-008112, its pharmacokinetic profile, and a summary of its clinical development.

Metabolic Activation and Mechanism of Action

The efficacy of this compound is dependent on its metabolic conversion to the active triphosphate form of ALS-008112.

-

Prodrug Conversion: After oral administration, the ester groups of this compound are cleaved by host esterases, releasing the active nucleoside analog ALS-008112 into circulation.[2][4]

-

Intracellular Phosphorylation: ALS-008112 enters respiratory epithelial cells and is subsequently phosphorylated by host cell kinases to its active 5'-triphosphate metabolite, ALS-008112-TP (also referred to as ALS-008136).[2][5][6]

-

RNA Polymerase Inhibition: ALS-008112-TP acts as a competitive inhibitor of the RSV RNA-dependent RNA polymerase (RdRp), which is a key component of the viral L-protein.[6][7] It is incorporated into the growing viral RNA chain, leading to immediate chain termination and halting viral replication.[6][8] This mechanism is highly selective for the viral polymerase, with no significant inhibition of human polymerases.[6][7]

Preclinical Antiviral Activity

ALS-008112 has demonstrated potent and broad-spectrum activity against RSV in vitro. It is effective against both RSV A and B subtypes, including clinical isolates.[6][7]

| Parameter | Value | Assay/Cell Line | Reference |

| IC₅₀ (ALS-8112-TP) | 0.020 ± 0.008 µM | RSV RNA Polymerase Activity | [5] |

| EC₅₀ (ALS-8112) | 0.09 - 0.73 µM | RSV RNA Replication in human donor cells | [7] |

| EC₉₀ (ALS-8112) | 1.3 - 2.7 µM | RSV RNA Replication in human donor cells | [7] |

| CC₅₀ (ALS-8112) | > 100 µM | Human Epithelial (HEp-2) Cells | [7] |

Table 1: In Vitro Activity of ALS-008112 and its Triphosphate Metabolite.

Pharmacokinetics

Pharmacokinetic studies have been conducted in animals and humans, characterizing the conversion of the prodrug and the disposition of the active compound.

Human Pharmacokinetics

Following oral administration of this compound, the prodrug is rapidly converted to ALS-008112, with measurable plasma concentrations detected within 15-30 minutes.[2] The active intracellular triphosphate form (NTP) has a long half-life of approximately 29 hours, which supports infrequent dosing.[5][9]

| Parameter | Value | Population | Reference |

| Tₘₐₓ (ALS-008112) | ~15-30 minutes | Healthy Adults (single dose) | [2] |

| Intracellular t₁/₂ (NTP) | ~29 hours | Human lung, nasal, bronchial cells | [5][9] |

| Clearance (ALS-008112) | 54.2 L/h/70 kg | Healthy Adults (challenge study) | [4][9] |

| Clearance (ALS-8144) | 115 L/h/70 kg | Healthy Adults (challenge study) | [4][9] |

| EC₅₀ (ALS-008112) | 1.79 µM | Healthy Adults (challenge study) | [10] |

Table 2: Pharmacokinetic Parameters of ALS-008112 and its Metabolites in Humans.

Animal Pharmacokinetics

Studies in rats and monkeys demonstrated good oral bioavailability and significant levels of the active triphosphate metabolite following administration of this compound.[3]

| Species | Dose | Formulation | Blood Sampling | Reference |

| Rats | 5 mg/kg | PEG400-based solution | Up to 24 hours post-dose | [3] |

| Monkeys | 5 mg/kg | PEG400-based solution | Up to 12 hours post-dose | [3] |

Table 3: Preclinical Pharmacokinetic Study Designs.

Clinical Development

This compound advanced into clinical trials for the treatment of RSV in various populations.

-

Adult Human Challenge Study: In a Phase 2a study where healthy adults were experimentally infected with RSV, this compound treatment led to a faster viral clearance and a greater reduction in viral load compared to placebo. The drug was well-tolerated in this population.[10][11]

-

Studies in Hospitalized Infants: A Phase 1b and a Phase 2b study were conducted in infants and young children (≤36 months) hospitalized with RSV.[12][13] In these studies, this compound failed to demonstrate significant antiviral activity or clinical benefit compared to placebo.[11][12] Furthermore, treatment was associated with a dose-related increase in the incidence and severity of reversible neutropenia.[12]

-

Discontinuation: Due to the poor results and safety signals observed in the pediatric population, the clinical development of this compound for RSV was terminated.[1][14]

Viral Resistance

In vitro studies identified that resistance to ALS-008112 is associated with specific amino acid substitutions in the viral L-protein.[15] However, during clinical trials in infants, no emergence of resistance-associated substitutions was observed in the treated patients.[12][15]

Experimental Protocols

In Vitro Antiviral Activity Assay

This protocol describes a typical method for determining the 50% effective concentration (EC₅₀) of ALS-008112 against RSV in a cell culture model.

-

Cell Culture: HEp-2 cells are seeded into 96-well plates and allowed to adhere.[5]

-

Compound Preparation: ALS-8112 is serially diluted to create a range of concentrations.[5]

-

Pre-incubation: The cell monolayers are treated with the different concentrations of ALS-8112 and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]

-

Infection: Following pre-incubation, cells are infected with an RSV strain (e.g., A2 or B1) at a specific multiplicity of infection (MOI), typically 0.5.[5]

-

Incubation: The infected plates are incubated for a period sufficient to allow multiple rounds of viral replication (e.g., 3-5 days).

-

Quantification of Viral Replication: The extent of viral replication is measured. This can be done by quantifying viral RNA using quantitative real-time reverse transcriptase PCR (qRT-PCR) or by assessing the cytopathic effect (CPE).[13]

-

Data Analysis: The results are used to generate a dose-response curve, from which the EC₅₀ value (the concentration of the compound that inhibits viral replication by 50%) is calculated.

Human Viral Challenge Study Protocol (Phase 2a)

This protocol outlines the design of the clinical study to evaluate this compound's efficacy in healthy adult volunteers experimentally infected with RSV.

-

Subject Enrollment: Healthy adult volunteers meeting specific inclusion/exclusion criteria are enrolled.

-

Viral Inoculation: Subjects are inoculated intranasally with a well-characterized strain of RSV-A.[4]

-

Monitoring: Subjects are monitored for the development of infection, typically confirmed by viral shedding in nasopharyngeal samples.

-

Randomization and Dosing: Once infection is confirmed, subjects are randomized to receive either a specific regimen of this compound (e.g., a loading dose followed by maintenance doses) or a matching placebo for a defined period (e.g., 5 days).[2]

-

Sample Collection: Nasopharyngeal samples are collected frequently throughout the study to quantify viral load using qRT-PCR. Clinical symptoms are also recorded daily.[4][9]

-

Pharmacokinetic Sampling: Blood samples are collected at various time points to measure the plasma concentrations of ALS-008112 and its inactive uridine metabolite, ALS-008144.[9]

-

Endpoint Analysis: The primary endpoints typically include the change in viral load from baseline and the time to viral clearance. Secondary endpoints include clinical symptom scores.[11]

Conclusion

This compound is a prodrug of ALS-008112, a potent and selective inhibitor of the RSV RNA polymerase. It demonstrated a clear mechanism of action and promising antiviral activity in preclinical studies and in an adult human challenge model. However, its clinical development was halted due to a lack of efficacy and the observation of dose-limiting neutropenia in the target pediatric population.[12] The disparity between the adult challenge study and the infant treatment trials highlights the complexities of developing RSV therapeutics and the translational challenges from adult models to real-world pediatric infections.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate | PLOS Pathogens [journals.plos.org]

- 7. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Respiratory syncytial virus-A dynamics and the effects of this compound, a nucleoside viral replication inhibitor, in experimentally infected humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. researchgate.net [researchgate.net]

Lumicitabine's Antiviral Spectrum Beyond RSV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lumicitabine (ALS-8176), a prodrug of the cytidine nucleoside analog ALS-8112, was initially developed for the treatment of Respiratory Syncytial Virus (RSV) infections. While its clinical development for RSV was halted due to insufficient efficacy in pediatric populations, compelling preclinical data reveals a broader antiviral potential, particularly against other members of the Paramyxoviridae family. This technical guide provides an in-depth analysis of the antiviral spectrum of this compound's active form, ALS-8112, beyond RSV, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.

Mechanism of Action: Targeting the Viral RNA Polymerase

This compound is orally bioavailable and is rapidly converted in the body to its active parent nucleoside, ALS-8112.[1][2] Intracellularly, ALS-8112 is phosphorylated to its active triphosphate form, ALS-8112-TP. This triphosphate metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and transcription of RNA viruses.[2][3] By incorporating into the nascent viral RNA chain, ALS-8112-TP leads to premature chain termination, thus halting viral replication.[2] This mechanism, targeting a conserved region within the L protein of viruses in the order Mononegavirales, provides the basis for its broad-spectrum activity against related viruses.[2]

Figure 1: Mechanism of Action of this compound.

In Vitro Antiviral Spectrum of ALS-8112

The active nucleoside, ALS-8112, has demonstrated potent in vitro activity against a range of RNA viruses, primarily within the Paramyxoviridae family.

Quantitative Antiviral Activity

The following table summarizes the 50% effective concentration (EC50) values of ALS-8112 against various viruses.

| Virus Family | Virus | Strain | Cell Line | Assay | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |

| Paramyxoviridae | Nipah Virus (NiV) | Malaysia | A549 | Luciferase Reporter | 0.23 | >100 | >435 | [4] |

| Nipah Virus (NiV) | Bangladesh | A549 | Luciferase Reporter | 0.20 | >100 | >500 | [4] | |

| Human Metapneumovirus (hMPV) | NL/1/00 | A549 | Luciferase Reporter | 0.18 | >100 | >556 | [4] | |

| Parainfluenza Virus 3 (PIV3) | C243 | A549 | Luciferase Reporter | 0.11 | >100 | >909 | [4] | |

| Pneumoviridae | Respiratory Syncytial Virus (RSV) | A2 | HEp-2 | CPE | 0.3 | >100 | >333 | [2] |

| Respiratory Syncytial Virus (RSV) | B1 | HEp-2 | CPE | 0.4 | >100 | >250 | [2] | |

| Picornaviridae | Enterovirus (EV) | Not Specified | Not Specified | Not Specified | 0.083 - 0.090 | Not Specified | Not Specified | [5] |

Experimental Protocols for In Vitro Antiviral Assays

-

Cell Lines: Human lung adenocarcinoma epithelial cells (A549) were used for these assays.

-

Viruses: Recombinant Nipah virus (Malaysia and Bangladesh strains), human metapneumovirus (NL/1/00), and parainfluenza virus 3 (C243), all expressing a luciferase reporter gene, were utilized.

-

Methodology:

-

A549 cells were seeded in 96-well plates.

-

The following day, cells were treated with serial dilutions of ALS-8112.

-

Immediately after treatment, cells were infected with the respective reporter viruses.

-

After a 24-hour incubation period, luciferase activity was measured as an indicator of viral replication.

-

EC50 values were calculated from the dose-response curves.

-

-

Cytotoxicity Assay: Cell viability in the presence of ALS-8112 was assessed using a CellTiter-Glo Luminescent Cell Viability Assay.

-

Cell Lines: Human epidermoid carcinoma cells (HEp-2) were used.

-

Viruses: RSV strains A2 and B1 were tested.

-

Methodology:

-

HEp-2 cells were seeded in 96-well plates.

-

Cells were infected with RSV.

-

After a 2-hour adsorption period, the virus inoculum was removed, and cells were treated with serial dilutions of ALS-8112.

-

Plates were incubated for 4-5 days until cytopathic effect (CPE) was observed in the virus control wells.

-

CPE was scored, and EC50 values were determined.

-

Figure 2: General Workflow for In Vitro Antiviral Assays.

Clinical and In Vivo Data Beyond RSV

While clinical development of this compound for RSV was discontinued, it was also investigated for human metapneumovirus (hMPV) infection in a clinical trial.[6][7] However, detailed results from this trial are not publicly available. The potent in vitro activity against Nipah virus suggests that in vivo evaluation in relevant animal models is warranted.[4]

Future Directions and Conclusion

This compound's active form, ALS-8112, demonstrates significant in vitro antiviral activity against several important human pathogens beyond RSV, including Nipah virus, human metapneumovirus, and parainfluenza virus 3. Its mechanism of action, targeting the conserved viral RNA polymerase, provides a strong rationale for this broader spectrum of activity. The potent anti-Nipah virus activity is particularly noteworthy given the high mortality rate associated with this virus and the lack of approved therapeutics.[4]

Further preclinical and in vivo studies are necessary to fully elucidate the therapeutic potential of this compound for these other viral infections. The existing clinical safety data from the RSV trials could potentially expedite its development for these new indications. For researchers and drug development professionals, this compound represents a promising scaffold for the development of broad-spectrum antiviral agents against emerging and re-emerging RNA viruses.

Figure 3: Rationale for this compound's Broad-Spectrum Potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity of Oral ALS-008176 in a R ... | Article | H1 Connect [archive.connect.h1.co]

- 4. Potent in vitro activity of β-D-4′-chloromethyl-2′-deoxy-2′-fluorocytidine against Nipah virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Antiviral Activity, Clinical Outcomes, Safety, Tolerability, and Pharmacokinetics of Oral this compound Regimens in Hospitalized Adult Participants Infected With Human Metapneumovirus [ctv.veeva.com]

Lumicitabine for Nipah Virus: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nipah virus (NiV) is a highly pathogenic, zoonotic paramyxovirus with a high case fatality rate, representing a significant threat to global health.[1] Currently, there are no approved therapeutics for NiV infection.[1] This technical guide provides an in-depth overview of the research into lumicitabine, a nucleoside analog prodrug, and its active form, ALS-8112 (β-D-4′-chloromethyl-2′-deoxy-2′-fluorocytidine), as a potential treatment for Nipah virus disease.[2] this compound, originally developed for respiratory syncytial virus (RSV), acts as an RNA polymerase inhibitor.[3] This document summarizes the available preclinical data, details experimental methodologies, and visualizes the proposed mechanism of action and experimental workflows to support ongoing research and development efforts in this critical area.

Introduction to this compound and its Mechanism of Action

This compound (also known as ALS-8176) is an orally bioavailable prodrug of the cytidine nucleoside analog ALS-8112.[4] After administration, this compound is rapidly converted to ALS-8112, which is then taken up by cells and intracellularly phosphorylated to its active triphosphate form, ALS-8136.[4] This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination during viral RNA synthesis.[4][5] While initially developed for RSV, its mechanism of targeting the viral polymerase suggests potential broad-spectrum activity against other RNA viruses, including Nipah virus.[3][6]

Signaling Pathway: Proposed Mechanism of Action of this compound

The following diagram illustrates the proposed mechanism by which this compound inhibits Nipah virus replication.

Preclinical Data: In Vitro Efficacy and Cytotoxicity

In vitro studies have demonstrated the potent activity of ALS-8112 against Nipah virus. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Antiviral Activity of ALS-8112 against Nipah Virus

| Virus Strain | Cell Line | Assay Type | EC50 (µM) | Viral Titer Reduction | Reference |

| Recombinant NiV-ZsG | A549 | Reporter Gene Assay | 0.89 ± 0.08 | Not Reported | [1] |

| Recombinant NiV-ZsG | HSAEC1-KT | Reporter Gene Assay | 3.08 ± 0.17 | Not Reported | [1] |

| Wild-Type NiV | A549 | Viral Yield Reduction | Not Reported | > 6 log10 | [1] |

| Wild-Type NiV | HSAEC1-KT | Viral Yield Reduction | Not Reported | > 6 log10 | [1] |

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Cytotoxicity Profile of ALS-8112

| Cell Line | Cell Type | CC50 (µM) | Reference |

| A549 | Human Lung Epithelial | > 100 | [1] |

| HepG2 | Human Liver Epithelial | > 100 | [4] |

| Vero | Monkey Kidney Epithelial | > 100 | [4] |

| HEp-2 | Human Laryngeal Epithelial | > 100 | [7] |

| PBM | Human Peripheral Blood Mononuclear | 4.2 | [4] |

| CEM | Human Lymphoblastoid | 2.8 | [4] |

CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a given time.

Note: While in vitro studies are promising, in vivo evaluation of this compound against Nipah virus infection in relevant animal models is warranted but has not yet been reported in published literature.[1][8]

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of ALS-8112 against Nipah virus.

Viral Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

Objective: To determine the reduction in infectious Nipah virus titers following treatment with ALS-8112.

Methodology:

-

Cell Seeding: Plate a monolayer of susceptible cells (e.g., A549 or HSAEC1-KT) in multi-well plates and incubate until confluent.

-

Compound Preparation: Prepare serial dilutions of ALS-8112 in cell culture medium.

-

Infection and Treatment: Infect the cell monolayers with wild-type Nipah virus at a specific multiplicity of infection (MOI). After a viral adsorption period, remove the inoculum and add the media containing the different concentrations of ALS-8112.

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

-

Virus Harvest: Collect the cell culture supernatants, which contain the progeny virus.

-

Titration of Progeny Virus: Determine the viral titer in the harvested supernatants using a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.

-

Data Analysis: Compare the viral titers from the treated wells to the untreated control wells to calculate the log10 reduction in viral yield.

Experimental Workflow: Viral Yield Reduction Assay

Plaque Reduction Neutralization Test (PRNT)

This is the gold standard assay for quantifying virus-specific neutralizing antibodies, but the principle of plaque reduction is also used to determine viral titers in yield reduction assays.

Objective: To quantify the concentration of infectious virus particles.

Methodology:

-

Cell Seeding: Prepare confluent monolayers of Vero cells in 6- or 12-well plates.

-

Virus Dilution: Prepare serial 10-fold dilutions of the virus-containing supernatant.

-

Inoculation: Inoculate the cell monolayers with the virus dilutions and allow for adsorption for 1 hour at 37°C.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for 3-5 days at 37°C to allow for the formation of plaques (localized areas of cell death).

-

Fixation and Staining: Fix the cells with a fixative (e.g., formalin) and stain with a dye (e.g., crystal violet) that stains living cells. Plaques will appear as clear zones against a stained background of healthy cells.

-

Plaque Counting: Count the number of plaques at a dilution that yields a countable number (typically 20-100 plaques).

-

Titer Calculation: Calculate the viral titer as plaque-forming units per milliliter (PFU/mL).

Cytotoxicity Assay (MTS Assay)

Objective: To determine the concentration at which ALS-8112 becomes toxic to cells.

Methodology:

-

Cell Seeding: Seed various cell lines (e.g., A549, HEp-2, PBM, CEM) in 96-well plates.

-

Compound Addition: Add serial dilutions of ALS-8112 to the wells.

-

Incubation: Incubate the plates for a duration equivalent to the antiviral assays (e.g., 5 days).

-

MTS Reagent: Add an MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] reagent to each well.

-

Incubation: Incubate for 1-4 hours. Metabolically active (viable) cells will convert the MTS reagent into a formazan product.

-

Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls. The CC50 value is determined by plotting the percentage of viability against the drug concentration.

In Vivo Animal Models for Nipah Virus Research

While no in vivo data for this compound against Nipah virus is currently available, several animal models are established for testing the efficacy of anti-NiV therapeutics. These models are crucial for the future evaluation of this compound.

-

Syrian Golden Hamster: This is the most commonly used small animal model for NiV. It develops clinical signs and pathologies, including respiratory and neurological disease, that closely resemble human NiV infection.[9][10][11][12]

-

African Green Monkey (AGM): This non-human primate model is considered to be highly representative of human NiV disease, exhibiting severe respiratory distress, systemic vasculitis, and both acute and relapse encephalitis.[13][14][15][16]

-

Ferrets: Ferrets are also a well-characterized model for NiV pathogenesis and are used for evaluating vaccines and therapeutics.[17]

Logical Flow for Future In Vivo Studies

Conclusion and Future Directions

The parent nucleoside of this compound, ALS-8112, demonstrates potent in vitro activity against Nipah virus, reducing viral yields by several orders of magnitude at concentrations that are not cytotoxic to relevant epithelial cell lines.[1] However, cytotoxicity has been observed in primary blood and lymphoblastoid cells at higher concentrations, highlighting the need for careful dose optimization in any future in vivo studies.[4] The lack of published in vivo efficacy data for this compound against Nipah virus is a significant knowledge gap. Future research should prioritize the evaluation of this compound in established hamster and non-human primate models of NiV infection to determine its potential as a clinical candidate for the treatment of this deadly disease.[1][8] Such studies are essential to establish the pharmacokinetic and pharmacodynamic profile of the drug in the context of NiV infection and to assess its ability to reduce morbidity and mortality.

References

- 1. Potent in vitro activity of β-D-4′-chloromethyl-2′-deoxy-2′-fluorocytidine against Nipah virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Neutralization Assay for Nipah Virus Using Pseudotype Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent in vitro activity of β-D-4'-chloromethyl-2'-deoxy-2'-fluorocytidine against Nipah virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 7. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Establishment of a Nipah Virus Disease Model in Hamsters, including a Comparison of Intranasal and Intraperitoneal Routes of Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nipah virus: vaccination and passive protection studies in a hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A golden hamster model for human acute Nipah virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Syrian Golden Hamster Model for Nipah Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Detailed Analysis of the African Green Monkey Model of Nipah Virus Disease | Semantic Scholar [semanticscholar.org]

- 14. An Intranasal Exposure Model of Lethal Nipah Virus Infection in African Green Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Detailed Analysis of the African Green Monkey Model of Nipah Virus Disease | PLOS One [journals.plos.org]

- 16. Detailed analysis of the African green monkey model of Nipah virus disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Vaccines and Animal Models of Nipah Virus: Current Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Lumicitabine: A Technical Guide to its Chemical Structure, Properties, and Antiviral Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lumicitabine (formerly ALS-8176) is a noteworthy antiviral agent developed for the treatment of respiratory syncytial virus (RSV) infections. As a nucleoside analogue prodrug, it undergoes intracellular conversion to its active triphosphate form, which then acts as a potent inhibitor of the RSV RNA-dependent RNA polymerase. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and pharmacokinetic properties, and its mechanism of action. Detailed experimental protocols for key assays and visualizations of its metabolic pathway and experimental workflows are included to support further research and development in the field of antiviral therapeutics.

Chemical Structure and Identification

This compound is a 3',5'-di-O-isobutyryl prodrug of a cytidine nucleoside analogue. This esterification enhances its oral bioavailability.

| Identifier | Value |

| IUPAC Name | [(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(chloromethyl)-4-fluoro-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate[1] |

| Molecular Formula | C₁₈H₂₅ClFN₃O₆[1] |

| Molecular Weight | 433.86 g/mol [2] |

| CAS Number | 1445385-02-3[1] |

| SMILES | CC(C)C(=O)OC[C@@]1(--INVALID-LINK--N2C=CC(=NC2=O)N)F">C@HOC(=O)C(C)C)CCl[1][3] |

| InChIKey | MJVKYGMNSQJLIN-KYZVSKTDSA-N[1] |

| Synonyms | ALS-8176, ALS-008176, JNJ-64041575[1][4] |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | Data not available in searched literature. | - |

| pKa | Data not available in searched literature. | - |

| Solubility | Soluble in DMSO (≥ 50 mg/mL).[5] Formulations for oral administration have been prepared in PEG400-based vehicles.[6] | MedChemExpress[5] |

| Stability | Stable for >24 hours in 0.5% methylcellulose aqueous formulation at room temperature. Half-life >2 hours in simulated gastric and intestinal fluids.[6] | MedChemExpress[6] |

Pharmacokinetic Properties

This compound is a prodrug that is rapidly converted to its active nucleoside analogue, ALS-8112, upon oral administration. The pharmacokinetic profile is therefore often described in terms of the active metabolite.

| Parameter | Description | Value | Species | Dosing | Source |

| Bioavailability | Oral | Good oral bioavailability demonstrated.[6] | Human | Oral | MedChemExpress[6] |

| Tmax (ALS-8112) | Time to maximum plasma concentration | Measurable plasma concentrations within 15-30 minutes.[7] | Human | Single oral fasted dose (40-750 mg) | Oey et al., 2023[7] |

| Half-life (intracellular ALS-8112-TP) | Elimination half-life of the active triphosphate form | ~29 hours[8] | Human | - | Patel et al., 2019[8] |

| Metabolism | - | Rapidly converted to ALS-008112. ALS-8112 is subsequently converted intracellularly to its active triphosphate form, ALS-008136.[7] | Human | Oral | Oey et al., 2023[7] |

| Clearance (ALS-8112) | Volume of plasma cleared of the drug per unit time | 54.2 L/h/70 kg | Human | - | Patel et al., 2019[9] |

| Clearance (ALS-8144 - uridine metabolite) | Volume of plasma cleared of the drug per unit time | 115 L/h/70 kg | Human | - | Patel et al., 2019[9] |

Pharmacokinetic Parameters of the Active Metabolite (ALS-008112) in Infants and Children (Study 1 from Oey et al., 2023)

| Treatment Group (LD/MD in mg/kg) | N | AUC₀₋₂₄h (ng·h/mL) Mean (SD) | Cmax (ng/mL) Mean (SD) |

| 4.1/1.37 | 5 | 1,450 (621) | 165 (73.7) |

| 10/2 | 15 | 2,750 (1,390) | 338 (184) |

| 30/6 | 8 | 7,140 (2,750) | 884 (407) |

| 30/10 | 17 | 9,990 (3,510) | 1,180 (430) |

| 40/20 | 18 | 15,200 (6,150) | 1,740 (717) |

| 60/40 | 16 | 18,790 (7,250) | 2,690 (1,150) |

Data from Oey et al., 2023.[7]

Mechanism of Action

This compound exerts its antiviral effect through a multi-step intracellular process that culminates in the inhibition of the respiratory syncytial virus (RSV) RNA-dependent RNA polymerase.

-

Uptake and Hydrolysis : Following oral administration, the prodrug this compound is absorbed and the isobutyryl ester groups are cleaved by cellular esterases to release the active nucleoside analogue, ALS-8112.

-

Intracellular Phosphorylation : ALS-8112 is subsequently phosphorylated by host cell kinases to its active triphosphate form, ALS-8112-TP (also referred to as ALS-008136).[7] This phosphorylation cascade is a critical step in the drug's activation.

-

Inhibition of RSV Polymerase : ALS-8112-TP acts as a competitive inhibitor of the natural cytidine triphosphate (CTP) for incorporation into the nascent viral RNA chain by the RSV RNA-dependent RNA polymerase.

-

Chain Termination : Once incorporated, ALS-8112-TP leads to the termination of viral RNA chain elongation, thereby halting viral replication.[8]

The metabolic activation pathway of ALS-8112 to its active triphosphate form is depicted below.

Caption: Metabolic activation pathway of this compound.

Experimental Protocols

Quantification of RSV Viral Load by qRT-PCR

This protocol is a representative method for the quantification of RSV RNA from nasopharyngeal samples based on methodologies described in clinical trials involving this compound.

Objective: To quantify the amount of RSV RNA in a patient sample.

Materials:

-

Nasopharyngeal swab or aspirate sample

-

RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

-

Reverse transcriptase enzyme

-

TaqMan PCR master mix

-

RSV-specific primers and probe (targeting a conserved region of the RSV genome)

-

Real-time PCR instrument

Methodology:

-

Sample Collection and Storage:

-

Collect nasopharyngeal swabs or aspirates and place them in viral transport medium.

-

Store samples at -80°C until analysis.

-

-

RNA Extraction:

-

Thaw samples on ice.

-

Extract viral RNA from a defined volume of the sample (e.g., 200 µL) using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Elute the purified RNA in a final volume of RNase-free water (e.g., 50 µL).

-

-

One-Step qRT-PCR:

-

Prepare a master mix containing the reaction buffer, dNTPs, reverse transcriptase, Taq polymerase, RSV-specific forward and reverse primers, and a fluorescently labeled probe.

-

Add a specific volume of the extracted RNA to each well of a 96-well PCR plate.

-

Include a standard curve of known RSV RNA concentrations and no-template controls in each run.

-

Perform the qRT-PCR on a real-time PCR instrument with the following cycling conditions:

-

Reverse transcription: 50°C for 30 minutes

-

Initial denaturation: 95°C for 10 minutes

-

40-45 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

-

The fluorescence signal is measured at the end of each extension step.

-

-

Data Analysis:

-

Generate a standard curve by plotting the cycle threshold (Ct) values against the logarithm of the initial copy number of the standards.

-

Determine the RSV RNA copy number in the patient samples by interpolating their Ct values from the standard curve.

-

Express the viral load as log10 copies/mL of the original sample.

-

Caption: Workflow for RSV viral load quantification by qRT-PCR.

Quantification of this compound and its Metabolite ALS-8112 in Human Plasma by LC-MS/MS

This protocol outlines a representative method for the simultaneous quantification of this compound and its active metabolite in human plasma.

Objective: To determine the plasma concentrations of this compound and ALS-8112 for pharmacokinetic analysis.

Materials:

-

Human plasma collected in K₂EDTA tubes

-

This compound and ALS-8112 analytical standards

-

Stable isotope-labeled internal standards (SIL-IS) for this compound and ALS-8112

-

Acetonitrile (ACN)

-

Formic acid

-

Water (LC-MS grade)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

C18 reverse-phase HPLC column

Methodology:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 200 µL of ACN containing the SIL-IS.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean tube and dilute with an equal volume of the initial mobile phase.

-

Inject a small volume (e.g., 5-10 µL) onto the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to separate this compound, ALS-8112, and any potential interferences.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for this compound, ALS-8112, and their respective SIL-IS.

-

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the calibration standards.

-

Quantify the concentrations of this compound and ALS-8112 in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for this compound and ALS-8112 quantification.

Conclusion

This compound is a well-characterized antiviral prodrug with a clear mechanism of action against respiratory syncytial virus. Its chemical design for enhanced oral bioavailability and its targeted inhibition of the viral polymerase make it a significant compound in the study of anti-RSV therapeutics. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working on the next generation of antiviral agents. While this compound's clinical development was halted, the knowledge gained from its study remains valuable for the broader field of antiviral research.

References

- 1. researchgate.net [researchgate.net]

- 2. Respiratory syncytial virus-A dynamics and the effects of this compound, a nucleoside viral replication inhibitor, in experimentally infected humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. Applicability of a Real-Time Quantitative PCR Assay for Diagnosis of Respiratory Syncytial Virus Infection in Immunocompromised Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Evaluation of quantitative and type-specific real-time RT-PCR assays for detection of respiratory syncytial virus in respiratory specimens from children - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A validated LC-MS/MS method for determination of antiviral prodrug molnupiravir in human plasma and its application for a pharmacokinetic modeling study in healthy Egyptian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiviral Profile of Lumicitabine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumicitabine (formerly ALS-8176) is a prodrug of the nucleoside analog ALS-8112, which has demonstrated potent in vitro activity against several RNA viruses. As a selective inhibitor of viral RNA-dependent RNA polymerase (RdRp), this compound represents a promising area of antiviral research. This technical guide provides a comprehensive overview of the in vitro antiviral activity of this compound, including quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Core Antiviral Activity: Data Overview

The in vitro antiviral efficacy of this compound's active metabolite, ALS-8112, has been evaluated against a panel of RNA viruses. The following tables summarize the key quantitative data from these studies, including 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI).

Table 1: In Vitro Antiviral Activity of ALS-8112 against Respiratory Syncytial Virus (RSV)

| Virus Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| RSV A2 | HEp-2 | qRT-PCR | 0.153 ± 0.076 | > 100 | > 654 | [1] |

| RSV B1 | HEp-2 | qRT-PCR | 0.132 ± 0.055 | > 100 | > 758 | [1] |

| RSV A2 | Primary Human Tracheal/Bronchial Epithelial Cells | qRT-PCR | 0.09 - 0.73 | Not Reported | Not Reported | [1] |

| RSV Long | HEp-2 | Not Specified | Not Reported | > 100 | Not Reported | [2] |

| RSV (Human Challenge Isolate) | Not Specified | Not Specified | 1.79 | Not Reported | Not Reported | [3][4][5][6] |

Table 2: In Vitro Antiviral Activity of ALS-8112 against Nipah Virus (NiV)

| Virus Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| NiV-M | NCI-H358 | CPE | 3.08 | > 50 | > 16 | [7][8] |

| NiV-B | NCI-H358 | CPE | 2.58 | > 50 | > 19 | [7][8] |

| rNiV-ZsG | NCI-H358 | CPE | 0.89 | > 50 | > 56 | [7][8] |

| NiV-M | HSAEC1-KT | CPE | 1.55 | > 50 | > 32 | [7][8] |

| NiV-B | HSAEC1-KT | CPE | 1.34 | > 50 | > 37 | [7][8] |

| rNiV-ZsG | HSAEC1-KT | CPE | 1.05 | > 50 | > 48 | [7][8] |

Table 3: In Vitro Activity of ALS-8112 against Other Paramyxoviruses

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Human Metapneumovirus (hMPV) | Not Specified | Not Specified | Potent Activity Reported | Not Reported | Not Reported | [9] |

| Parainfluenza Virus | Not Specified | Not Specified | Activity Reported | Not Reported | Not Reported | [1] |

| Measles Virus | Not Specified | Not Specified | Activity Reported | Not Reported | Not Reported | [10][11][12] |

Mechanism of Action: Intracellular Activation and Polymerase Inhibition

This compound is a prodrug that is rapidly converted to its active nucleoside analog, ALS-8112, in the body. For antiviral activity, ALS-8112 must be further phosphorylated intracellularly to its active 5'-triphosphate form, ALS-8112-TP. This process is mediated by host cell kinases. ALS-8112-TP then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase, leading to chain termination of the nascent viral RNA.[13][14]

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the antiviral activity of this compound.

Cytopathic Effect (CPE) Reduction Assay

This assay determines the ability of a compound to protect cells from virus-induced cell death.

a. Materials:

-

Cells: Vero 76 or other appropriate host cell line.

-

Media: Minimum Essential Medium (MEM) supplemented with 5% Fetal Bovine Serum (FBS) for cell maintenance, and 2% FBS for the assay.

-

Compound: this compound (or ALS-8112) dissolved in DMSO.

-

Virus: A viral stock with a known titer capable of causing >80% CPE.

-

Reagents: Neutral red stain, 96-well plates, spectrophotometer.

b. Protocol:

-

Seed 96-well plates with host cells to achieve a near-confluent monolayer overnight.

-

Prepare serial half-log10 dilutions of the test compound, typically ranging from 0.01 to 100 µM.

-

Remove the cell culture medium and add the compound dilutions to the respective wells. Include cell-only (no virus, no compound) and virus-only (no compound) controls.

-

Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).

-

Incubate the plates until >80% CPE is observed in the virus control wells.

-

Stain the cells with neutral red, which is taken up by viable cells.

-

After incubation, wash the plates to remove excess stain and then extract the dye from the viable cells.

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

Calculate the EC50 (concentration protecting 50% of cells from CPE) and CC50 (concentration causing 50% reduction in cell viability in uninfected wells) using regression analysis.

Plaque Reduction Neutralization Test (PRNT)

This assay quantifies the reduction in infectious virus particles in the presence of an antiviral compound.

a. Materials:

-

Cells: Susceptible monolayer cell line (e.g., Vero cells for Nipah virus).

-

Media: Cell culture medium, semi-solid overlay (e.g., methylcellulose or agarose).

-

Compound: this compound (or ALS-8112).

-

Virus: Viral stock of known titer.

-

Reagents: Crystal violet stain, 6- or 12-well plates.

b. Protocol:

-

Seed plates with host cells to form a confluent monolayer.

-

Prepare serial dilutions of the test compound.

-

In a separate plate or tubes, mix the compound dilutions with a constant amount of virus and incubate to allow the compound to interact with the virus.

-

Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures.

-

After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium containing the respective compound concentrations. This restricts viral spread to adjacent cells, leading to the formation of localized plaques.

-

Incubate the plates until visible plaques are formed.

-

Fix and stain the cells with crystal violet.

-

Count the number of plaques in each well.

-

The EC50 is the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Mandatory Visualizations

Experimental Workflow for In Vitro Antiviral Screening

The following diagram illustrates a typical workflow for the in vitro screening and characterization of an antiviral compound like this compound.

Conclusion

This compound, through its active metabolite ALS-8112, demonstrates potent and selective in vitro activity against a range of RNA viruses, most notably Respiratory Syncytial Virus and Nipah Virus. Its mechanism of action as a viral RNA polymerase inhibitor, following intracellular phosphorylation, is well-characterized. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel antiviral candidates. The provided data and methodologies serve as a valuable resource for researchers in the field of antiviral drug development.

References

- 1. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Respiratory syncytial virus-A dynamics and the effects of this compound, a nucleoside viral replication inhibitor, in experimentally infected humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Potent in vitro activity of β-D-4′-chloromethyl-2′-deoxy-2′-fluorocytidine against Nipah virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. respiratory-therapy.com [respiratory-therapy.com]

- 11. mdpi.com [mdpi.com]

- 12. Therapeutic targeting of measles virus polymerase with ERDRP-0519 suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Preclinical Profile of Lumicitabine: An In-depth Technical Guide to its Activity Against RNA Viruses

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lumicitabine (ALS-8176) is a nucleoside analog prodrug that has demonstrated potent antiviral activity against a range of RNA viruses, primarily through the inhibition of the viral RNA-dependent RNA polymerase (RdRp). Developed initially for the treatment of Respiratory Syncytial Virus (RSV), its broad-spectrum potential has been explored against other significant pathogens, including Nipah virus (NiV) and other paramyxoviruses. This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro efficacy, and the methodologies employed in its evaluation.

Mechanism of Action

This compound is a 3',5'-di-O-isobutyryl prodrug of the active nucleoside analog, 4'-chloromethyl-2'-deoxy-2'-fluorocytidine (ALS-8112).[1][2] Upon oral administration, this compound is rapidly converted to ALS-8112, which then undergoes intracellular phosphorylation to its active triphosphate form, ALS-8112-TP.[1][2] This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase.[3] Incorporation of ALS-8112-TP into the nascent viral RNA chain results in immediate chain termination, thereby halting viral replication.[1][2][4] The selectivity of this compound is attributed to the specific recognition of its triphosphate metabolite by the viral polymerase over host cellular polymerases.[3]

Figure 1: Mechanism of action of this compound.

In Vitro Antiviral Activity

The antiviral activity of ALS-8112, the active form of this compound, has been evaluated against a panel of RNA viruses in various cell lines. The following tables summarize the key quantitative data from these preclinical studies.

Table 1: Antiviral Activity of ALS-8112 against Paramyxoviruses

| Virus | Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Nipah Virus (NiV) | Malaysia | NCI-H358 | 0.89 | >50 | >56.2 | [5] |

| Nipah Virus (NiV) | Bangladesh | NCI-H358 | 3.08 | >50 | >16.2 | [5] |

| Nipah Virus (NiV) | Recombinant (rNiV-ZsG) | NCI-H358 | 0.56 | >50 | >89.3 | [6] |

| Nipah Virus (NiV) | Recombinant (rNiV-ZsG) | HSAEC1-KT | 0.84 | >50 | >59.5 | [6] |

| Respiratory Syncytial Virus (RSV) | A2 | HEp-2 | 0.153 | >100 | >653 | [3] |

| Respiratory Syncytial Virus (RSV) | B1 | HEp-2 | 0.132 | >100 | >757 | [3] |

| Respiratory Syncytial Virus (RSV) | Recombinant (rgRSV224) | NCI-H358 | 0.35 | >50 | >142.9 | [6] |

| Respiratory Syncytial Virus (RSV) | Recombinant (rgRSV224) | HSAEC1-KT | 0.03 | >50 | >1666.7 | [6] |

| Human Metapneumovirus (hMPV) | NL/1/00 | NCI-H358 | >50 | >50 | - | [6] |

| Human Metapneumovirus (hMPV) | NL/1/00 | HSAEC1-KT | 0.90 | >50 | >55.6 | [6] |

| Parainfluenza Virus 3 (PIV3) | - | - | - | - | - | [2] |

EC50 (50% effective concentration): The concentration of the drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration): The concentration of the drug that causes a 50% reduction in cell viability. Selectivity Index (SI) = CC50 / EC50

Table 2: Inhibitory Activity of ALS-8112 Triphosphate (ALS-8112-TP)

| Target | IC50 (µM) | Reference |

| RSV Polymerase | 0.02 | [7] |

IC50 (50% inhibitory concentration): The concentration of the drug that inhibits the activity of a target enzyme by 50%.

Experimental Protocols

Antiviral Activity Assays

-

Cell Lines: NCI-H358 (human bronchioalveolar carcinoma) and HSAEC1-KT (immortalized human small airway epithelial cells) were used.[5]

-

Procedure: Cells were seeded in 96-well plates and infected with Nipah virus (Malaysia or Bangladesh strains) or a recombinant Nipah virus expressing ZsGreen (rNiV-ZsG).[5][6]

-

Drug Treatment: Immediately after infection, cells were treated with serial dilutions of ALS-8112.[5]

-

Incubation: Plates were incubated for 72 hours (NCI-H358) or 96 hours (HSAEC1-KT).[5]

-

Readout: Viral-induced cytopathic effect was measured using the CellTiter-Glo Luminescent Cell Viability Assay (Promega).[5] For rNiV-ZsG, fluorescence was measured to quantify viral replication.[6]

-

Data Analysis: The EC50 values were calculated from the dose-response curves.[5]

-

Cell Line: HEp-2 cells (human epidermoid carcinoma) were used.[3]

-

Procedure: Cells were infected with RSV A2 or B1 strains.[3]

-

Drug Treatment: Cells were treated with various concentrations of ALS-8112.[3]

-

Incubation: The incubation period was 5 days.[3]

-

Readout: Viral RNA levels were quantified by quantitative reverse transcription PCR (qRT-PCR).[3]

-

Data Analysis: EC50 values were determined based on the reduction in viral RNA levels.[3]

Cytotoxicity Assays

-

Cell Lines: A variety of human cell lines were used, including NCI-H358, HSAEC1-KT, and HEp-2.[3][5]

-

Procedure: Uninfected cells were seeded in 96-well plates and treated with serial dilutions of ALS-8112.[3][5]

-

Incubation: The incubation period was typically the same as the corresponding antiviral assay (72-120 hours).[3][5]

-

Readout: Cell viability was assessed using assays such as the CellTiter-Glo Luminescent Cell Viability Assay.[5]

-

Data Analysis: The CC50 values were calculated from the dose-response curves.[5]

Figure 2: General workflow for in vitro antiviral assays.

In Vivo Studies